
N-3-isoxazolyl-2,3,4,5,6-pentamethylbenzenesulfonamide
描述
N-3-isoxazolyl-2,3,4,5,6-pentamethylbenzenesulfonamide, commonly known as PBN, is a chemical compound that has gained significant attention in the scientific research community. PBN has been studied for its potential applications in a variety of fields, including medicine, biology, and chemistry. In
科学研究应用
PBN has been extensively studied for its potential applications in a variety of scientific fields. In medicine, PBN has been shown to have antioxidant and neuroprotective properties. It has been studied as a potential treatment for a variety of conditions, including Alzheimer's disease, Parkinson's disease, and stroke. In biology, PBN has been used as a spin trap for the detection of free radicals. In chemistry, PBN has been used as a reagent in a variety of reactions.
作用机制
The mechanism of action of PBN is not fully understood, but it is believed to act as a free radical scavenger. PBN has been shown to react with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals. It is believed that PBN's ability to scavenge free radicals is responsible for its antioxidant and neuroprotective properties.
Biochemical and Physiological Effects:
PBN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PBN can protect cells from oxidative stress and cell death. In vivo studies have shown that PBN can protect against brain damage caused by stroke and reduce the symptoms of Parkinson's disease in animal models. PBN has also been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
PBN has several advantages for lab experiments. It is stable and easy to handle, and it can be easily synthesized using a variety of methods. PBN is also relatively inexpensive compared to other antioxidants and neuroprotective compounds. However, PBN has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. PBN also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are many potential future directions for research on PBN. One area of interest is the development of PBN derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of PBN in combination with other antioxidants or neuroprotective agents to enhance its effectiveness. Finally, further research is needed to fully understand the mechanism of action of PBN and its potential applications in a variety of scientific fields.
属性
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-8-9(2)11(4)14(12(5)10(8)3)20(17,18)16-13-6-7-19-15-13/h6-7H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIGJLCQADUJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=NOC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4421683.png)
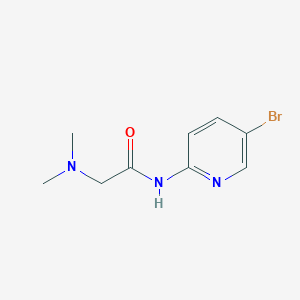
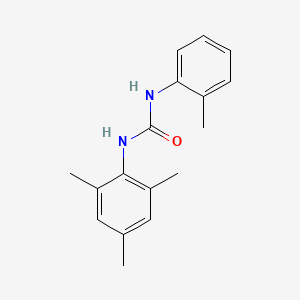

![N-{4-[(allylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4421713.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4421729.png)


![2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421751.png)
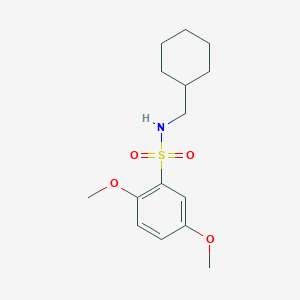
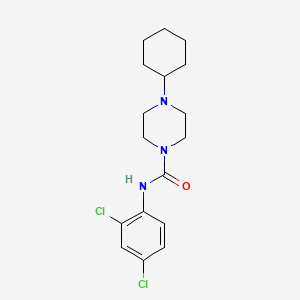
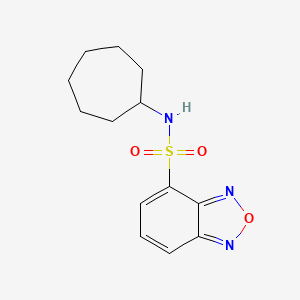
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4421789.png)